molecular formula C19H20N2O4S B2806815 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-ethyl-N-(o-tolyl)propanamide CAS No. 899995-99-4

3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-ethyl-N-(o-tolyl)propanamide

Cat. No.: B2806815
CAS No.: 899995-99-4
M. Wt: 372.44
InChI Key: QCACXQRWOJANEO-UHFFFAOYSA-N
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Description

The compound “3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-ethyl-N-(o-tolyl)propanamide” seems to be a derivative of benzo[d]isothiazol-2(3H)-one 1,1-dioxide . These types of compounds are often used in the synthesis of various pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would likely include a benzo[d]isothiazol-2(3H)-one 1,1-dioxide core, with additional functional groups attached .

Scientific Research Applications

Antibacterial and Antimicrobial Applications

  • Several studies have synthesized derivatives of 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-ethyl-N-(o-tolyl)propanamide and evaluated their antibacterial and antimicrobial activities. For instance, Zhu Linhua (2013) synthesized compounds that exhibited excellent inhibition activity against bacteria such as Bacillus subtilis and Staphylococcus aureus (Zhu Linhua, 2013). Similar findings were reported by Xue Feng-ling (2008), where synthesized compounds showed good antibacterial activity against various bacteria (Xue Feng-ling, 2008).

Antioxidant and Anticancer Properties

  • N-substituted saccharins derived from 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl) exhibited significant antioxidant and anticancer activities. These compounds demonstrated effective inhibition against hepatic cancer cells and possessed anti-inflammatory properties (Nourah Al-Fayez et al., 2022).

Bioactivity Analysis

  • Compound variants, such as 3-oxo-N-o-tolylbenzo[d]isothiazole-2(3H)-carboxamide, synthesized from the initial compound benzo[d]isothiazol-3(2H)-one, showed promising antimicrobial activity (Wang et al., 2012).

Potential as Anti-Inflammatory Drugs

  • Several derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, related to 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl), were synthesized and identified as potent anti-inflammatory drugs. They showed high binding affinities with the COX-1 enzyme, indicating potential for treating inflammatory conditions (I. Tumosienė et al., 2020).

Crystal Structure Analysis and Bioactivity

  • The crystal structure analysis of synthesized compounds related to 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl) provides insights into their favorable antimicrobial activity, expanding the understanding of their potential applications in combating infections (Wang et al., 2012).

Future Directions

The future directions for research on this compound would likely involve further exploration of its synthesis, properties, and potential applications .

Properties

IUPAC Name

N-ethyl-N-(2-methylphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-3-20(16-10-6-4-8-14(16)2)18(22)12-13-21-19(23)15-9-5-7-11-17(15)26(21,24)25/h4-11H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCACXQRWOJANEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1C)C(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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